Cas no 1450-93-7 (1H-imidazol-2-amine;hemi(sulfuric acid))

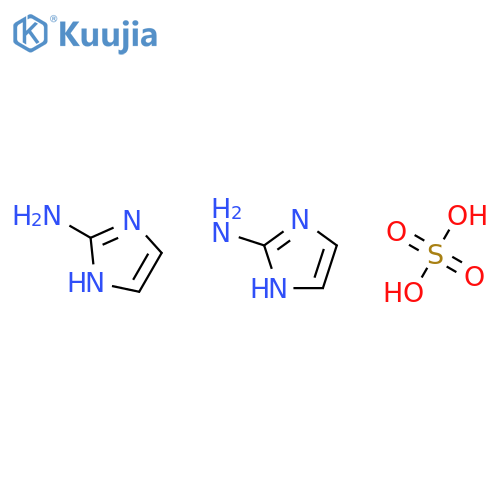

1450-93-7 structure

商品名:1H-imidazol-2-amine;hemi(sulfuric acid)

1H-imidazol-2-amine;hemi(sulfuric acid) 化学的及び物理的性質

名前と識別子

-

- 1H-imidazol-2-amine sulfate(2:1)

- 2-Aminoimidazole monosulfate

- 2-Aminoimidazole hemisulfate

- 2-Aminoimidazole Sulfate

- 1H-Imidazol-2-amine Sulfate

- 2-amino-imidazole hemisulfate

- 2-Aminoimidazole sul

- 2-AMINOIMIDAZOLE SULPHATE

- 2-Aminoimidazolium Sulfat

- 2-Aminoimidazolium sulfate

- 2-aminoimidazolium sulphate

- 2-IMIDAZOLEAMINE SULFATE

- Bis(2-aminoimidazole) Sulfate

- Bis(2-amino-1H-imidazole) sulphate

- TIMTEC-BB SBB001015

- 2-Aminoimidazolesulfate,98%

- 1H-imidazol-2-amine sulfurate

- 1H-Imidazol-2-amine, sulfate (2:1)

- bis(1H-imidazol-2-amine); sulfuric acid

- PubChem8378

- 2-Imidazolamine sulfate

- aminoimidazole hemisulfate

- Imidazole, 2-amino-, sulfate

- 1H-Imidazol-2-amine, sulfate

- 1H-imidazol-2-amine sulfate(2

- 2-amino-1H-imidazol-hemisulfate

- 1H-imidazol-2-amine hem

- 1H-imidazol-2-amine;hemi(sulfuric acid)

- C6H12N6O4S

- STR04214

- AKOS015894232

- AM20080341

- A808316

- MFCD00013162

- 1H-imidazol-2-amine hemisulfate

- SY007805

- 2-Aminoimidazole sulfurate

- CS-W002088

- 2-Aminoimidazole sulfate, 98%

- AC-864

- 1H-imidazol-2-aminesulfate(2:1)

- FT-0600838

- 2-AMINOIMIDAZOLE HEMISULFATE(2:1)

- KUWRLKJYNASPQZ-UHFFFAOYSA-N

- 1450-93-7

- A1665

-

- MDL: MFCD00013162

- インチ: 1S/2C3H5N3.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H3,4,5,6);(H2,1,2,3,4)

- InChIKey: KUWRLKJYNASPQZ-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(O[H])O[H].N1([H])C([H])=C([H])N=C1N([H])[H].N1([H])C([H])=C([H])N=C1N([H])[H]

- BRN: 4726750

計算された属性

- せいみつぶんしりょう: 264.06400

- どういたいしつりょう: 264.064

- 同位体原子数: 0

- 水素結合ドナー数: 6

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 0

- 複雑さ: 127

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 192

- 互変異性体の数: 2

じっけんとくせい

- 色と性状: 結晶粉末

- ゆうかいてん: 270°C(dec.)(lit.)

- ふってん: 313.1 °C at 760 mmHg

- フラッシュポイント: 168.9℃

- PSA: 192.38000

- LogP: 1.57420

- ようかいせい: 未確定

1H-imidazol-2-amine;hemi(sulfuric acid) セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT, KEEP COLD

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

- セキュリティ用語:S26;S37/39

1H-imidazol-2-amine;hemi(sulfuric acid) 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1H-imidazol-2-amine;hemi(sulfuric acid) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07065-01-100G |

1H-imidazol-2-amine;hemi(sulfuric acid) |

1450-93-7 | 97% | 100g |

¥ 277.00 | 2023-03-31 | |

| eNovation Chemicals LLC | K11066-10g |

2-Aminoimidazole Hemisulfate |

1450-93-7 | 97% | 10g |

$120 | 2024-05-24 | |

| eNovation Chemicals LLC | D404692-1kg |

Bis(2-amino-1H-imidazole) sulphate |

1450-93-7 | 97% | 1kg |

$1000 | 2024-06-05 | |

| Chemenu | CM104310-100g |

1H-imidazol-2-amine sulfate(21) |

1450-93-7 | 95%+ | 100g |

$81 | 2023-03-06 | |

| BAI LING WEI Technology Co., Ltd. | 136975-25G |

2-Aminoimidazole hemisulfate, 98.5% |

1450-93-7 | 98.5% | 25G |

¥ 580 | 2022-04-26 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029393-1g |

1H-imidazol-2-amine;hemi(sulfuric acid) |

1450-93-7 | 98% | 1g |

¥26 | 2024-05-25 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 197912-2.5G |

1H-imidazol-2-amine;hemi(sulfuric acid) |

1450-93-7 | 2.5g |

¥896.41 | 2023-12-09 | ||

| Cooke Chemical | A0783412-5G |

2-Aminoimidazole sulfate |

1450-93-7 | ≥98.0% | 5g |

RMB 32.00 | 2025-02-21 | |

| TRC | A611706-10000mg |

2-Aminoimidazole Sulfate |

1450-93-7 | 10g |

$ 265.00 | 2023-04-19 | ||

| Chemenu | CM104310-250g |

1H-imidazol-2-amine sulfate(21) |

1450-93-7 | 95%+ | 250g |

$163 | 2023-03-06 |

1H-imidazol-2-amine;hemi(sulfuric acid) サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:1450-93-7)2-氨基咪唑硫酸

注文番号:LE26657784

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:56

価格 ($):discuss personally

1H-imidazol-2-amine;hemi(sulfuric acid) 関連文献

-

Zahraa S. Al-Taie,Simon R. Anetts,Jeppe Christensen,Simon J. Coles,Peter N. Horton,Daniel M. Evans,Leigh F. Jones,Frank F. J. de Kleijne,Shaun M. Ledbetter,Yassin T. H. Mehdar,Patrick J. Murphy,Jack A. Wilson RSC Adv. 2020 10 22397

-

Pham Duy Quang Dao,Ho-Jin Lim,Chan Sik Cho Green Chem. 2019 21 6590

-

Neda Mashhadi,Keith E. Taylor,Nihar Biswas,Paul Meister,James W. Gauld Environ. Sci.: Water Res. Technol. 2021 7 1103

-

Saradindu Debnath,Syaleena Parveen,Priyankar Pradhan,Ipsita Das,Tapas Das New J. Chem. 2022 46 10504

-

Yong Wu,Yue Qi,Jun Chen,He Fu,Jie Zheng,Xingguo Li RSC Adv. 2016 6 103299

1450-93-7 (1H-imidazol-2-amine;hemi(sulfuric acid)) 関連製品

- 42383-61-9(1H-imidazol-2-amine; sulfuric acid)

- 36946-29-9(1H-imidazol-2-amine; sulfuric acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:1450-93-7)2-Aminoimidazole hemisulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:1450-93-7)1H-imidazol-2-amine sulfate(2:1)

清らかである:99%

はかる:500g

価格 ($):188.0